molecular formula C11H9FN6O2 B15001031 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-fluorophenyl)methyl]-

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-fluorophenyl)methyl]-

Cat. No.: B15001031
M. Wt: 276.23 g/mol
InChI Key: TYGAFZLQUPZKMH-UHFFFAOYSA-N
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Description

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can be achieved through several methods. One effective method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds . The reaction conditions typically include the use of strong acids and oxidizing agents. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE include other oxadiazole derivatives such as:

These compounds share similar structural features but may differ in their specific functional groups and properties. The uniqueness of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9FN6O2

Molecular Weight

276.23 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H9FN6O2/c12-7-3-1-6(2-4-7)5-14-11-15-10(18-19-11)8-9(13)17-20-16-8/h1-4H,5H2,(H2,13,17)(H,14,15,18)

InChI Key

TYGAFZLQUPZKMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=NO2)C3=NON=C3N)F

Origin of Product

United States

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